molecular formula C12H16N2O2 B562390 1-Acetyl-4-(4-hydroxyphenyl)piperazine-d8 CAS No. 1185055-85-9

1-Acetyl-4-(4-hydroxyphenyl)piperazine-d8

Cat. No. B562390
CAS RN: 1185055-85-9
M. Wt: 228.321
InChI Key: AGVNLFCRZULMKK-COMRDEPKSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Acetyl-4-(4-hydroxyphenyl)piperazine-d8 is a deuterated derivative of 1-Acetyl-4-(4-hydroxyphenyl)piperazine (AHPP), a compound that has been extensively studied due to its potential therapeutic applications. AHPP is a piperazine derivative that exhibits a wide range of biological activities, including antipsychotic, analgesic, and anti-inflammatory effects. The deuterated derivative, 1-Acetyl-4-(4-hydroxyphenyl)piperazine-d8, has been synthesized to facilitate the investigation of the compound's mechanism of action and potential therapeutic applications.

Mechanism of Action

The mechanism of action of 1-Acetyl-4-(4-hydroxyphenyl)piperazine-d8 and its deuterated derivative is not fully understood. However, it is believed that the compound exerts its biological effects by modulating the activity of neurotransmitters, such as dopamine and serotonin, in the central nervous system. 1-Acetyl-4-(4-hydroxyphenyl)piperazine-d8 has been shown to act as a partial agonist at dopamine D2 receptors and a full agonist at serotonin 5-HT1A receptors. The deuterated derivative can be used to study the specific interactions between 1-Acetyl-4-(4-hydroxyphenyl)piperazine-d8 and these receptors.
Biochemical and Physiological Effects:
1-Acetyl-4-(4-hydroxyphenyl)piperazine-d8 and its deuterated derivative have been shown to exhibit a wide range of biochemical and physiological effects. The compounds have been shown to modulate the activity of various neurotransmitters, including dopamine, serotonin, and norepinephrine. In addition, 1-Acetyl-4-(4-hydroxyphenyl)piperazine-d8 has been shown to exhibit analgesic and anti-inflammatory effects in various animal models. The deuterated derivative can be used to study the specific biochemical and physiological effects of the compound.

Advantages and Limitations for Lab Experiments

The use of 1-Acetyl-4-(4-hydroxyphenyl)piperazine-d8 in scientific research has several advantages and limitations. The main advantage of using the deuterated derivative is that it allows for the selective labeling of specific functional groups, which can be used to elucidate the compound's mechanism of action. However, the use of deuterated compounds can be expensive and may require specialized equipment for analysis.

Future Directions

There are several future directions for research on 1-Acetyl-4-(4-hydroxyphenyl)piperazine-d8 and its parent compound, 1-Acetyl-4-(4-hydroxyphenyl)piperazine-d8. One area of research is the investigation of the compound's potential therapeutic applications, particularly in the treatment of psychiatric disorders, such as schizophrenia and depression. Another area of research is the development of new derivatives of 1-Acetyl-4-(4-hydroxyphenyl)piperazine-d8 with improved pharmacological properties. Finally, the use of 1-Acetyl-4-(4-hydroxyphenyl)piperazine-d8 and its deuterated derivative in combination with other drugs may lead to the development of new treatment strategies for various diseases.

Synthesis Methods

The synthesis of 1-Acetyl-4-(4-hydroxyphenyl)piperazine-d8 involves the deuteration of 1-Acetyl-4-(4-hydroxyphenyl)piperazine-d8 using deuterium oxide (D2O) as the deuterium source. The reaction is carried out under basic conditions, and the resulting product is purified using column chromatography. The deuteration of 1-Acetyl-4-(4-hydroxyphenyl)piperazine-d8 allows for the selective labeling of specific functional groups, which can be used to elucidate the compound's mechanism of action.

Scientific Research Applications

1-Acetyl-4-(4-hydroxyphenyl)piperazine-d8 has been used extensively in scientific research to investigate the mechanism of action and potential therapeutic applications of 1-Acetyl-4-(4-hydroxyphenyl)piperazine-d8. The compound has been shown to exhibit antipsychotic, analgesic, and anti-inflammatory effects in various animal models. In addition, the deuterated derivative has been used to study the pharmacokinetics and metabolism of 1-Acetyl-4-(4-hydroxyphenyl)piperazine-d8 in vivo.

properties

IUPAC Name

1-[2,2,3,3,5,5,6,6-octadeuterio-4-(4-hydroxyphenyl)piperazin-1-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O2/c1-10(15)13-6-8-14(9-7-13)11-2-4-12(16)5-3-11/h2-5,16H,6-9H2,1H3/i6D2,7D2,8D2,9D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGVNLFCRZULMKK-COMRDEPKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCN(CC1)C2=CC=C(C=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1(C(N(C(C(N1C2=CC=C(C=C2)O)([2H])[2H])([2H])[2H])C(=O)C)([2H])[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.